

# Tilpisertib: A Technical Whitepaper on a Novel TPL2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Tilpisertib** (GS-4875) is a potent and selective, orally bioavailable small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8, a serine/threonine kinase. TPL2 is a critical regulator of the innate immune response, and its inhibition presents a promising therapeutic strategy for inflammatory diseases. This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and available preclinical and clinical data for **Tilpisertib** and its prodrug, **Tilpisertib** Fosmecarbil (GS-5290).

# **Chemical Structure and Properties**

**Tilpisertib** and its phosphate prodrug, **Tilpisertib** Fosmecarbil, are complex heterocyclic molecules. The chemical identity of both compounds is detailed below.

# **Tilpisertib**



| Property          | Value                                                                                                                                                                                              | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 6-({(S)-(1-<br>(bicyclo[1.1.1]pentan-1-yl)-1H-<br>1,2,3-triazol-4-yl)(2-methyl-1-<br>oxo-1,2-dihydroisoquinolin-5-<br>yl)methyl}amino)-8-chloro-4-<br>(neopentylamino)quinoline-3-<br>carbonitrile | [1]       |
| Molecular Formula | СээНээCIN8O                                                                                                                                                                                        | [2]       |
| Molecular Weight  | 593.12 g/mol                                                                                                                                                                                       | [3]       |
| SMILES String     | CC(C) (C)CNc1c(C#N)cnc2c1cc(cc2C I)NINVALID-LINK c5cn(C67CC(C6)C7)nn5                                                                                                                              | [3]       |
| InChIKey          | VFGSKBLZRDRHOI-<br>ZAGPDIDGSA-N                                                                                                                                                                    | [3]       |

# **Tilpisertib Fosmecarbil (Prodrug)**

**Tilpisertib** Fosmecarbil is a phosphate prodrug of **Tilpisertib**, designed to improve its pharmaceutical properties.



| Property          | Value                                                                                     | Reference |
|-------------------|-------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (phosphonooxy)methyl N-[(S)                                                               | [4]       |
| Molecular Formula | C35H36CIN8O7P                                                                             | [4]       |
| Molecular Weight  | 747.14 g/mol                                                                              | [4]       |
| SMILES String     | CC(C) (C)CNc1c(C#N)cnc2c1cc(cc2C I)N(INVALID-LINK c5cn(C67CC(C6)C7)nn5)C(=O )OCOP(=O)(O)O | [4]       |
| InChIKey          | FPQIBCPWXJSFOQ-<br>ILNPBIMBSA-N                                                           | [4]       |

# **Mechanism of Action and Signaling Pathway**

**Tilpisertib** is a highly selective inhibitor of the TPL2 kinase, which is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.

### **TPL2 Signaling Pathway**

TPL2 is a MAP3K that, upon activation by upstream signals such as Toll-like receptor (TLR) and tumor necrosis factor receptor (TNFR) engagement, phosphorylates and activates the downstream kinases MEK1 and MEK2. Activated MEK, in turn, phosphorylates and activates the extracellular signal-regulated kinases ERK1 and ERK2. Phosphorylated ERK (pERK) then translocates to the nucleus to regulate the activity of various transcription factors, leading to the production of pro-inflammatory cytokines including TNF $\alpha$ , IL-1 $\beta$ , IL-6, and IL-8.





Click to download full resolution via product page

Caption: TPL2 Signaling Pathway and Point of Inhibition by Tilpisertib.



By inhibiting TPL2, **Tilpisertib** effectively blocks the phosphorylation of MEK and ERK, thereby reducing the production of key pro-inflammatory mediators.

# Pharmacological Properties Pharmacodynamics

**Tilpisertib** has demonstrated potent and selective inhibition of the TPL2 kinase.

| Parameter          | Value                                                                                   | Assay                            | Reference |
|--------------------|-----------------------------------------------------------------------------------------|----------------------------------|-----------|
| IC50 (TPL2 Kinase) | 1.3 nM                                                                                  | In vitro kinase assay            | [5]       |
| Selectivity        | High selectivity for TPL2 with no significant off-target binding in KINOMEscan™ assays. | KINOMEscan™<br>selectivity assay | [5]       |

#### **Pharmacokinetics**

Detailed pharmacokinetic data for **Tilpisertib**, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not publicly available at this time. Such data are typically generated during preclinical and early clinical development and are often considered proprietary.

# **Experimental Protocols**

Detailed, step-by-step experimental protocols for the synthesis and characterization of **Tilpisertib** are proprietary to the manufacturer. However, based on the available literature, the following are overviews of the types of assays used to characterize TPL2 inhibitors.

# **TPL2 In Vitro Kinase Assay (General Protocol)**

This type of assay is used to determine the direct inhibitory activity of a compound on the TPL2 enzyme.





Click to download full resolution via product page

Caption: Generalized Workflow for an In Vitro TPL2 Kinase Assay.

- Reaction Mixture Preparation: A reaction buffer containing recombinant TPL2 enzyme, a suitable substrate (e.g., a kinase-dead MEK1 protein), and ATP (often radiolabeled, e.g., [y-32P]ATP) is prepared.
- Compound Addition: **Tilpisertib** is added to the reaction mixture at various concentrations.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the kinase reaction to proceed.



- Reaction Termination and Separation: The reaction is stopped, and the substrate is separated from the other components, for example, by SDS-PAGE or by capturing it on a membrane.
- Detection: The amount of phosphate incorporated into the substrate is quantified, typically by autoradiography or scintillation counting.
- Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC<sub>50</sub>
   value is determined by fitting the data to a dose-response curve.

## KINOMEscan™ Selectivity Profiling

This is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.



Click to download full resolution via product page



Caption: Principle of the KINOMEscan™ Assay.

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified by qPCR of the attached DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.

## **Synthesis**

The specific synthetic route for **Tilpisertib** is proprietary. However, the molecule contains a quinoline core, a common scaffold in kinase inhibitors. The synthesis of such molecules often involves multi-step processes, including the construction of the substituted quinoline ring system and subsequent coupling with other heterocyclic moieties.

# **Clinical Development**

**Tilpisertib** and its prodrug, **Tilpisertib** Fosmecarbil, have been investigated in clinical trials for the treatment of ulcerative colitis, a form of inflammatory bowel disease.

### **Completed Phase 2 Trial (NCT04130919)**

A Phase 2, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of **Tilpisertib** in adults with moderately to severely active ulcerative colitis has been completed. As of the writing of this document, the results of this study have not been published in peer-reviewed literature.

## **Ongoing Phase 2 Trial (NCT06029972)**

A Phase 2, double-blind, randomized, placebo-controlled, dose-ranging study is currently evaluating the efficacy and safety of **Tilpisertib** Fosmecarbil in participants with moderately to severely active ulcerative colitis.



| Trial Identifier | NCT06029972                                        |
|------------------|----------------------------------------------------|
| Status           | Recruiting                                         |
| Indication       | Moderately to Severely Active Ulcerative Colitis   |
| Intervention     | Tilpisertib Fosmecarbil (oral tablets) vs. Placebo |
| Primary Outcome  | Clinical Response at Week 12                       |

#### Conclusion

**Tilpisertib** is a potent and selective TPL2 inhibitor with a clear mechanism of action involving the suppression of the MEK/ERK signaling pathway and subsequent reduction in proinflammatory cytokine production. Its development for ulcerative colitis highlights its potential as a novel therapeutic agent for inflammatory diseases. While detailed pharmacokinetic, synthetic, and clinical efficacy data are not yet fully available in the public domain, the existing information provides a strong rationale for its continued investigation. This technical guide summarizes the current publicly available knowledge on **Tilpisertib** and will be updated as more information becomes available.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. chayon.co.kr [chayon.co.kr]
- 3. UCSF Inflammatory Bowel Disease Trial → Tilpisertib Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsf.edu]



- 4. 4.6. KINOMEscan [bio-protocol.org]
- 5. Assays HMS LINCS Project [lincs.hms.harvard.edu]
- To cite this document: BenchChem. [Tilpisertib: A Technical Whitepaper on a Novel TPL2 Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325163#chemical-structure-and-properties-of-tilpisertib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com